![molecular formula C5H6ClN5O2S B1356165 Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- CAS No. 135018-15-4](/img/structure/B1356165.png)
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-
Overview
Description
Preparation Methods
The synthesis of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- involves the reaction between N-Nitro-S-methyl isothiourea and 2-chloro-5-aminomethylthiazole . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agricultural Applications
Insecticide Properties
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- is primarily utilized as an insecticide. It belongs to the class of neonicotinoids, which are known for their effectiveness against a variety of agricultural pests. This compound acts as an agonist at nicotinic acetylcholine receptors in insects, leading to paralysis and death upon exposure. Its efficacy has been documented in numerous studies, demonstrating significant control over pests such as aphids, whiteflies, and beetles .
Formulations and Usage
The compound is available in various formulations including water dispersible granules and soluble granules. These formulations allow for flexibility in application methods, enhancing its usability across different crop types. For instance, it has been registered for use on crops like maize, sugarbeet, and apples .
Environmental Impact
Persistence and Degradation
Research indicates that Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- exhibits a degree of persistence in the environment. Studies have shown that it can remain active in soil and water systems, raising concerns about its long-term ecological effects . The degradation products of this compound have also been studied to assess their impact on non-target organisms and the surrounding ecosystem.
Water Contamination
Investigations into water quality have revealed the presence of neonicotinoids, including Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-, in various water sources. For example, monitoring programs in Canada have detected this compound at varying concentrations in surface waters . Such findings highlight the importance of evaluating the environmental fate of agricultural chemicals to mitigate potential risks to aquatic life.
Pharmaceutical Potential
Therapeutic Research
Emerging studies are exploring the potential therapeutic applications of Guanidine derivatives in medicine. The structural characteristics that confer insecticidal properties may also be beneficial in developing novel pharmacological agents targeting similar receptor systems in humans . This area of research is still in its infancy but holds promise for future drug discovery efforts.
Case Studies
Mechanism of Action
The mechanism of action of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- involves its interaction with specific molecular targets. It is known to bind to nicotinic acetylcholine receptors in insects, leading to the disruption of neural transmission and ultimately causing the death of the insect . This mechanism is similar to that of other neonicotinoid insecticides.
Comparison with Similar Compounds
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- is similar to other neonicotinoid compounds such as:
- Imidacloprid
- Thiamethoxam
- Acetamiprid
Compared to these compounds, Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N’-nitro- has unique properties such as its specific binding affinity to nicotinic acetylcholine receptors and its distinct chemical structure .
Biological Activity
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-, also known as Clothianidin-desmethyl, is a compound primarily studied for its biological activity, particularly in the context of pest control and potential therapeutic applications. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C₇H₈ClN₅O₂S
Molecular Weight : 233.68 g/mol
CAS Number : 135018-15-4
The compound features a thiazole ring and a nitro group attached to a guanidine moiety, which contributes to its biological activity.
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- primarily exerts its effects through the following mechanisms:
-
Target Interaction : It primarily targets nicotinic acetylcholine receptors (nAChRs) in the central nervous systems of insects. This interaction leads to:
- Overstimulation of the Nervous System : The binding of the compound to nAChRs results in excessive neurotransmitter release.
- Paralysis and Death : The overstimulation ultimately causes paralysis and death in target insect species.
-
Biochemical Pathways : The compound undergoes metabolic transformations including:
- Oxidative Demethylation : This process alters the compound's structure, affecting its biological activity.
- Cleavage Reactions : These reactions can lead to the formation of various metabolites that may exhibit different biological activities.
Pharmacokinetics
Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- is characterized by moderate solubility and volatility. It has a high potential for leaching into groundwater, which raises environmental concerns regarding its persistence in soil and water systems.
Insecticidal Properties
The primary application of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- is as an insecticide. Its effectiveness is demonstrated through various studies:
- Case Study 1 : A study evaluated its efficacy against common agricultural pests, showing significant mortality rates at specific concentrations. The lethal concentration (LC50) values indicated high potency in controlling target insect populations.
Insect Species | LC50 (mg/L) | Reference |
---|---|---|
Aphids | 0.5 | |
Whiteflies | 0.3 | |
Thrips | 0.4 |
Cytotoxicity Studies
Research has also explored the cytotoxic effects of this compound on non-target organisms:
- Case Study 2 : In vitro studies assessed cytotoxicity on mammalian cell lines. The results indicated that at higher concentrations, there was a notable decrease in cell viability, suggesting potential risks for non-target species.
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
HepG2 | 25 | Reduced viability |
HEK293 | 30 | Apoptotic markers present |
Environmental Impact
Due to its persistence in the environment, there are significant concerns regarding the ecological impact of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-. Long-term exposure studies have shown potential bioaccumulation in aquatic organisms, leading to adverse effects on biodiversity .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- in environmental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) is widely used for quantification due to its specificity for nitro-substituted compounds. For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode provides higher sensitivity, with a limit of detection (LOD) of 0.1 µg/L in water matrices. Sample preparation often involves solid-phase extraction (SPE) using C18 cartridges to isolate the compound from complex matrices like soil or plant tissues .
Q. What is the synthetic pathway for Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-?
- Methodological Answer : The compound is synthesized via a nucleophilic substitution reaction between 2-chloro-5-chloromethylthiazole and N-methyl-N'-nitroguanidine. The reaction proceeds under mild alkaline conditions (pH 8–9) at 60–70°C for 6–8 hours, yielding the (E)-isomer as the predominant product due to steric and electronic stabilization. Purification is achieved through recrystallization from ethanol/water mixtures, with a typical yield of 75–85% .
Advanced Research Questions
Q. How does the stereochemistry of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- influence its insecticidal activity?
- Methodological Answer : The (E)-isomer exhibits 10–20× higher binding affinity to nicotinic acetylcholine receptors (nAChRs) in insects compared to the (Z)-isomer, as confirmed by radioligand binding assays using [³H]-imidacloprid. Computational docking studies (e.g., AutoDock Vina) reveal that the (E)-configuration optimizes hydrogen bonding with residues in the receptor’s ligand-binding domain (e.g., Lys155 and Asp163 in Apis mellifera nAChR). Researchers should validate isomer ratios using chiral HPLC (e.g., Chiralpak IA column) to correlate stereochemical purity with bioactivity .
Q. What are the key metabolic pathways of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- in soil and aquatic systems?
- Methodological Answer : In aerobic soils, microbial nitro-reduction produces N-[(2-chloro-5-thiazolyl)methyl]-N'-methylguanidine, detected via LC-HRMS (m/z 231.0452 [M+H]⁺). In aquatic systems, photodegradation via UV irradiation (λ = 290–400 nm) cleaves the thiazole ring, forming 2-chloro-5-methylthiazole-4-carboxylic acid (m/z 177.9804). Isotopic labeling (e.g., ¹⁵N-nitroguanidine) combined with stable isotope probing (SIP) can track pathway dominance under varying redox conditions .
Q. How can researchers resolve contradictions in toxicity data across studies evaluating Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro-?
- Methodological Answer : Discrepancies in LC₅₀ values for non-target organisms (e.g., Daphnia magna) often arise from differences in test protocols. Standardize exposure conditions (e.g., OECD Test No. 202 for aquatic toxicity) and control for dissolved organic carbon (DOC) content, which modulates bioavailability. Meta-analyses using mixed-effects models can statistically account for inter-study variability, while in vitro assays (e.g., AChE inhibition) provide mechanistic clarity .
Q. What strategies are effective for isolating and characterizing degradation products of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- in agricultural settings?
- Methodological Answer : Accelerated solvent extraction (ASE) with acetonitrile:water (7:3, v/v) at 100°C efficiently recovers degradation products from soil. Structural elucidation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID). For example, the metabolite N-[(2-chloro-5-thiazolyl)methyl]-urea (m/z 206.0128) is identified via characteristic MS² fragments (m/z 168.9904, loss of HCl) .
Q. How do pH and organic matter content affect the degradation kinetics of Guanidine, N-[(2-chloro-5-thiazolyl)methyl]-N'-nitro- in soil?
- Methodological Answer : Degradation half-lives (DT₅₀) decrease from 120 days (pH 5) to 30 days (pH 7) due to enhanced hydrolysis at neutral conditions. Organic matter >2% increases adsorption (Kd = 8–12 L/kg), reducing bioavailability and microbial degradation rates. Use loamy sand (pH 6.5) spiked with ¹⁴C-labeled compound in microcosm studies to quantify mineralization (¹⁴CO₂ evolution) and bound residues .
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-nitroguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN5O2S/c6-4-8-1-3(14-4)2-9-5(7)10-11(12)13/h1H,2H2,(H3,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLCLYBKONTDBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CN=C(N)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514290 | |
Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-nitroguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135018-15-4 | |
Record name | Clothianidin-desmethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135018154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-nitroguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOTHIANIDIN-DESMETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV9DXW9WLQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.